REACTION_CXSMILES
|
[CH:1]1([C:4]2[CH:5]=[C:6]([CH:10]=[CH:11][C:12]=2[F:13])[C:7]([NH2:9])=O)[CH2:3][CH2:2]1.[H-].[Al+3].[Li+].[H-].[H-].[H-].O>C1COCC1>[CH:1]1([C:4]2[CH:5]=[C:6]([CH2:7][NH2:9])[CH:10]=[CH:11][C:12]=2[F:13])[CH2:3][CH2:2]1 |f:1.2.3.4.5.6|
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Name
|
|
Quantity
|
66 g
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Type
|
reactant
|
Smiles
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C1(CC1)C=1C=C(C(=O)N)C=CC1F
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Name
|
|
Quantity
|
42 g
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
|
Quantity
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500 mL
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Type
|
solvent
|
Smiles
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C1CCOC1
|
Name
|
|
Quantity
|
100 mL
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Type
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reactant
|
Smiles
|
O
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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Then the mixture was stirred at room temperature overnight
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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the mixture was filtrated
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Type
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WASH
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Details
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The solid was washed with THF (3×700 mL), and filtrate
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Type
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DRY_WITH_MATERIAL
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Details
|
was dried over sodium sulfate
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Type
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CONCENTRATION
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Details
|
concentrated in vacuum
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Type
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CUSTOM
|
Details
|
to give crude
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by column chromatography (MeOH/DCM 1:100→1:40)
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)C=1C=C(C=CC1F)CN
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.257 mol | |
AMOUNT: MASS | 42.27 g | |
YIELD: PERCENTYIELD | 69.5% | |
YIELD: CALCULATEDPERCENTYIELD | 69.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |